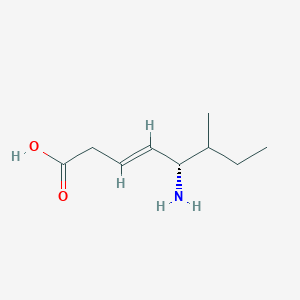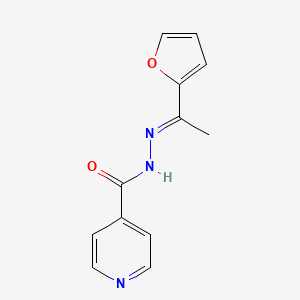
Furonazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furonazide, known by its IUPAC name N’-[1-(Furan-2-yl)ethylidene]pyridine-4-carbohydrazide, is a crystalline tuberculostatic drug substance. It has a chemical formula of C₁₂H₁₁N₃O₂ and a molar mass of 229.239 g/mol. This compound is notable for its bacteriostatic action, particularly against Bacillus Calmette-Guerin, and has been used as an anti-tuberculosis agent .
Preparation Methods
Furonazide was first synthesized in 1955 by Kazuo Miyatake. The synthesis involves the reaction of isoniazid with 2-acetylfuran in ethanol under reflux conditions. The product is then filtered to obtain crystalline this compound . The reaction can be summarized as follows:
Reactants: Isoniazid and 2-acetylfuran.
Solvent: Ethanol.
Conditions: Reflux.
Product: Crystalline this compound.
Industrial production methods typically follow similar synthetic routes but may involve optimization for yield and purity.
Chemical Reactions Analysis
Furonazide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the furan ring and the pyridine ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Furonazide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other heterocyclic compounds.
Biology: Studied for its bacteriostatic properties and its action against Bacillus Calmette-Guerin.
Medicine: Investigated as an anti-tuberculosis agent with relatively low toxicity.
Industry: Potential applications in the development of new antimicrobial agents.
Mechanism of Action
Furonazide exerts its effects by inhibiting the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition disrupts the cell wall synthesis, leading to the bacteriostatic effect. The molecular targets include enzymes involved in the mycolic acid synthesis pathway .
Comparison with Similar Compounds
Furonazide is similar to other anti-tuberculosis agents like isoniazid. it has shown slightly higher activity in vivo studies compared to isoniazid. Similar compounds include:
Isoniazid: A well-known anti-tuberculosis agent.
Rifampicin: Another anti-tuberculosis drug with a different mechanism of action.
Ethambutol: Used in combination therapy for tuberculosis.
This compound’s uniqueness lies in its specific structure, which allows it to be slightly more active than isoniazid in certain conditions .
Properties
CAS No. |
3460-67-1 |
|---|---|
Molecular Formula |
C12H11N3O2 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
N-[(Z)-1-(furan-2-yl)ethylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C12H11N3O2/c1-9(11-3-2-8-17-11)14-15-12(16)10-4-6-13-7-5-10/h2-8H,1H3,(H,15,16)/b14-9- |
InChI Key |
GNDPAVKYAUIVEB-ZROIWOOFSA-N |
SMILES |
CC(=NNC(=O)C1=CC=NC=C1)C2=CC=CO2 |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC=NC=C1)/C2=CC=CO2 |
Canonical SMILES |
CC(=NNC(=O)C1=CC=NC=C1)C2=CC=CO2 |
Key on ui other cas no. |
3460-67-1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


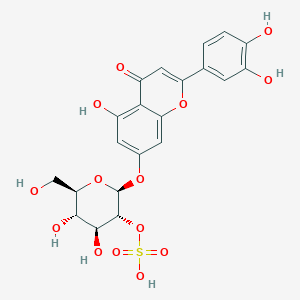
![(3S,5S,10S,13R,14S)-3,5,14-trihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carboxaldehyde](/img/structure/B1238002.png)
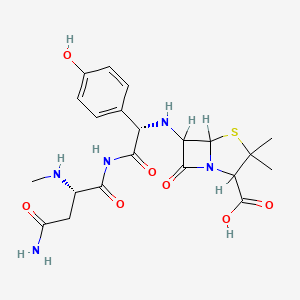
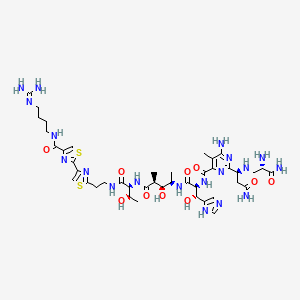

![[(1S,2S,3Z,7S,11Z,13S,15S)-2-hydroxy-7-methyl-5-oxo-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-15-yl] 2-(dimethylamino)acetate](/img/structure/B1238007.png)


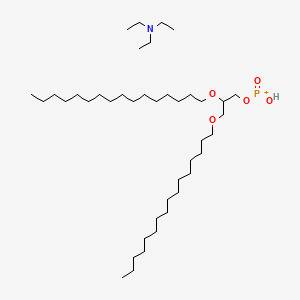
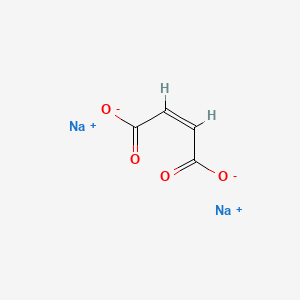


![(Z)-N-[2-(4-phenoxyphenoxy)ethoxy]propan-1-imine](/img/structure/B1238022.png)
